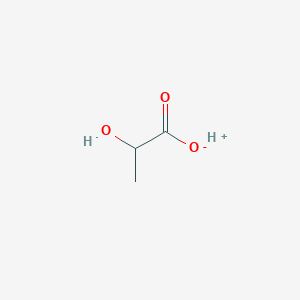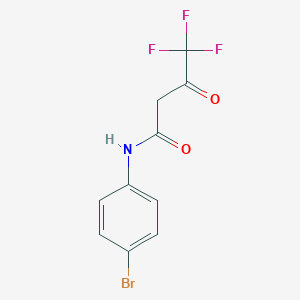
Azul de tripán
Descripción general
Descripción
Trypan blue is a diazo dye that is widely used in various scientific fields. It is primarily known for its application as a vital stain to selectively color dead tissues or cells blue. This compound is particularly useful in cell viability assays, where it helps distinguish between live and dead cells. The name “trypan blue” is derived from its ability to kill trypanosomes, the parasites responsible for sleeping sickness.
Mecanismo De Acción
Target of Action
Trypan blue is a diazo dye that primarily targets cell membranes . In viable cells, the cell membranes are intact and exclude the dye, while in nonviable cells, the compromised membranes allow the dye to enter . In ophthalmic surgery, Trypan blue selectively stains membranes such as epiretinal membranes (ERM) and Internal Limiting Membranes (ILM) .
Mode of Action
The mode of action of Trypan blue is based on its ability to interact with cell membranes. In viable cells, the dye is excluded due to the intact cell membrane . In nonviable cells, the compromised cell membrane allows the dye to enter and bind to intracellular proteins, rendering the cells a blue color . In ophthalmic surgery, Trypan blue is used to stain the anterior capsule in the presence of a mature cataract to aid in visualization .
Biochemical Pathways
Trypan blue doesn’t directly interact with biochemical pathways but its uptake and exclusion can be influenced by certain cellular processes. For instance, Trypan blue-labelled vesicles indicate the dye’s uptake by macropinocytosis . Additionally, Trypan blue can enter viable cells through the pore-forming Bacillus cereus toxin, HlyII .
Result of Action
The primary result of Trypan blue’s action is the staining of nonviable cells or compromised cell membranes. Nonviable cells take up the dye and appear blue under a microscope, while viable cells remain unstained . This allows for the easy distinction between viable and nonviable cells in a sample .
Action Environment
The action of Trypan blue can be influenced by environmental factors. For instance, the pH and ionic strength of the solution can affect the dye’s ability to stain cells . Additionally, the dye’s staining efficacy can be influenced by the presence of proteins and other biomolecules in the sample .
Aplicaciones Científicas De Investigación
Trypan blue has a wide range of applications in scientific research, including:
Chemistry: Used as a dye in various chemical assays and reactions.
Biology: Commonly used in cell viability assays to distinguish between live and dead cells. It is also used to stain fungal hyphae and stramenopiles.
Medicine: Employed in ophthalmic surgeries to stain the anterior capsule during cataract surgery, aiding in visualization.
Industry: Utilized in the textile industry as a direct dye for cotton fabrics.
Análisis Bioquímico
Biochemical Properties
Trypan blue interacts with various biomolecules within the cell. In a viable cell, Trypan blue is not absorbed due to the selective nature of the compounds that pass through the membrane . It traverses the membrane in a dead cell, binding to intracellular proteins and rendering the cells a blue color .
Cellular Effects
Trypan blue has significant effects on various types of cells and cellular processes. It influences cell function by altering the morphology of dead cells, which can lead to over-estimation of viability . It has been observed that Trypan blue can cause cytotoxicity and reduce the number of viable cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trypan blue is synthesized through a series of chemical reactions starting from toluidine, a derivative of toluene. The synthesis involves the formation of an azo compound through diazotization and coupling reactions. The general steps include:
- Diazotization of toluidine to form a diazonium salt.
- Coupling of the diazonium salt with a suitable coupling component to form the azo dye.
Industrial Production Methods: In industrial settings, the production of trypan blue involves large-scale chemical reactors where the diazotization and coupling reactions are carefully controlled to ensure high yield and purity. The final product is then purified through filtration and crystallization processes.
Análisis De Reacciones Químicas
Types of Reactions: Trypan blue undergoes several types of chemical reactions, including:
Oxidation: Trypan blue can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: The compound can also be reduced, which may alter its color and staining properties.
Substitution: Various substitution reactions can occur on the aromatic rings of trypan blue, leading to the formation of derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Substitution reactions typically involve reagents like halogens or nitro groups under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can produce amines.
Comparación Con Compuestos Similares
Trypan blue is unique in its ability to selectively stain dead cells while leaving live cells unstained. Similar compounds include:
- Azidine blue 3B, Benzamine blue 3B, Benzo Blue bB, Chlorazol blue 3B, Diamine blue 3B, Dianil blue H3G, Direct blue 14, Niagara blue 3B: These are other dyes with similar staining properties but may differ in their specific applications and staining mechanisms.
Erythrosin B: Another vital dye used for cell counting, but it is not as widely used as trypan blue.
Propidium iodide: A fluorescent dye that also stains dead cells but requires different detection methods.
Trypan blue stands out due to its long history of use and its effectiveness in various scientific and industrial applications.
Propiedades
Número CAS |
72-57-1 |
|---|---|
Fórmula molecular |
C34H24N6Na4O14S4 |
Peso molecular |
960.8 g/mol |
Nombre IUPAC |
tetrasodium;5-amino-3-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H28N6O14S4.4Na/c1-15-7-17(3-5-25(15)37-39-31-27(57(49,50)51)11-19-9-21(55(43,44)45)13-23(35)29(19)33(31)41)18-4-6-26(16(2)8-18)38-40-32-28(58(52,53)54)12-20-10-22(56(46,47)48)14-24(36)30(20)34(32)42;;;;/h3-14,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4 |
Clave InChI |
GLNADSQYFUSGOU-UHFFFAOYSA-J |
Impurezas |
... Substances identified in various samples /are/ 8-amino-2-[4'-(3,3' -dimethyl-biphenylazo)]-1-naphthol-3,6-disulfonic acid; and 8-amino-2-[4'-(3,3' -dimethyl-4-hydroxybiphenylazo)]-1-napthol-3,6-disulfonic acid; and 8-amino-2 -[4'-(3,3'-dimethyl-4-aminobiphenylazo)]-1-napthol-3,6-disulfonic acid ... and in addition ... can contain varying amt of its starting materials, including ortho-tolidine ... and inorganic salts. |
SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)C)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O |
SMILES isomérico |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N/N=C\3/C(=O)C4=C(C=C3S(=O)(=O)[O-])C=C(C=C4N)S(=O)(=O)[O-])C)N/N=C\5/C(=O)C6=C(C=C5S(=O)(=O)[O-])C=C(C=C6N)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)C)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+].[Na+] |
Color/Form |
Bluish-grey powder Dark greenish-brown powder. Aqueous solution deep blue with violet tinge |
melting_point |
greater than 572 °F (NTP, 1992) 300 °C |
| 2538-83-2 72-57-1 |
|
Descripción física |
Trypan blue is a bluish-gray to dark blue powder. (NTP, 1992) Gray-blue to blue powder; [CAMEO] |
Pictogramas |
Health Hazard |
Solubilidad |
1 to 10 mg/mL at 68 °F (NTP, 1992) 20 mg/mL in methyl Cellosolve, and 0.6 mg/mL in ethanol Soluble in water In water, <0.1 mg/mL |
Sinónimos |
2,7-naphthalenedisulfonicacid,3,3’-((3,3’-dimethyl-4,4’-biphenylylene)bis(azo; 2,7-naphthalenedisulfonicacid,3,3’-[(3,3’-dimethyl[1,1’-biphenyl]-4,4’-; 2,7-Naphthalenedisulfonicacid,3,3’-[[3,3’-dimethyl(1,1’-biphenyl)-4,4’-diyl]bis(azo)]bis(5-amino-4-h |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of trypan blue?
A1: The molecular formula of trypan blue is C34H28N6O14S4, and its molecular weight is 872.8 g/mol.
Q2: Does trypan blue interact with other materials commonly used in cell culture or staining procedures?
A5: Trypan blue's compatibility with other materials can vary. While generally compatible with common cell culture media and fixatives, interactions with specific components or reagents might occur. It's always recommended to perform control experiments to assess potential interference. [, ]
Q3: Are there any computational studies or QSAR models available for trypan blue?
A3: The provided research papers do not include details on computational chemistry studies or QSAR models for trypan blue.
Q4: What are the standard formulation strategies for trypan blue?
A8: Trypan blue is commonly formulated as a dry powder or an aqueous solution. The concentration used can vary depending on the specific application. [] Research suggests using a 0.025% trypan blue solution for anterior capsule staining in cataract surgery, demonstrating its applicability at lower concentrations for enhanced visualization. [, ]
Q5: What are the SHE regulations regarding the handling and disposal of trypan blue?
A9: Trypan blue is considered a hazardous substance and should be handled with appropriate safety precautions. It's essential to consult and adhere to local regulations and safety data sheets for handling, storage, and disposal. [] Researchers have explored alternative and safer dyes for staining arbuscular mycorrhizal fungi due to the potential health and environmental hazards associated with trypan blue. []
Q6: What is known about the pharmacokinetics and pharmacodynamics of trypan blue?
A10: The provided research primarily focuses on trypan blue's application as a stain for in vitro studies. While some studies involve in vivo administration, the emphasis is on its immediate effects rather than detailed pharmacokinetic analysis. [, ] One study investigated the influence of systemically administered trypan blue on the prenatal development of rats and mice, demonstrating its ability to cross the placental barrier and potentially impact fetal development. []
Q7: Are there any known resistance mechanisms to trypan blue?
A11: Trypan blue is not a drug that typically encounters resistance mechanisms in the conventional sense. Its activity relies on passive diffusion through damaged cell membranes, making the development of specific resistance unlikely. []
Q8: What are the known toxicological effects of trypan blue?
A12: While trypan blue is widely used in research, potential toxicological effects exist, particularly with systemic exposure. Studies have shown that trypan blue can induce various malformations in developing embryos when administered to pregnant animals. [, ] Additionally, inadvertent intrastromal injection of trypan blue during cataract surgery can cause toxic keratopathy. []
Q9: Are there specific biomarkers or diagnostic tools associated with trypan blue use?
A9: The provided research does not delve into specific biomarkers or diagnostic tools associated with trypan blue use.
Q10: What analytical methods are employed to quantify trypan blue?
A14: Spectrophotometry is a common method for quantifying trypan blue based on its absorbance properties. [, ] Researchers have established a differential spectrophotometric method for determining polyquaternium-1, a bacteriostatic agent in ophthalmic preparations, by analyzing the bathochromic shift in the trypan blue absorption upon complex formation. []
Q11: What is the environmental impact of trypan blue, and are there any eco-friendly alternatives?
A15: Trypan blue is considered a potential environmental pollutant. Researchers are actively seeking safer alternatives for staining applications, particularly in fields like mycorrhizal fungi research. [, ] One study explored using industrial organic food dyes and organic dye based on Euterpe oleracea Mart. pulp as potential alternatives to trypan blue, demonstrating the ongoing efforts to find eco-friendly substitutes. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![13-hydroxy-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B36400.png)






